1,4-Di(pyridin-3-yl)buta-1,3-diyne

Catalog No.
S12195806
CAS No.
5069-24-9
M.F
C14H8N2
M. Wt
204.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Di(pyridin-3-yl)buta-1,3-diyne

CAS Number

5069-24-9

Product Name

1,4-Di(pyridin-3-yl)buta-1,3-diyne

IUPAC Name

3-(4-pyridin-3-ylbuta-1,3-diynyl)pyridine

Molecular Formula

C14H8N2

Molecular Weight

204.23 g/mol

InChI

InChI=1S/C14H8N2/c1(5-13-7-3-9-15-11-13)2-6-14-8-4-10-16-12-14/h3-4,7-12H

InChI Key

OXLKEFMFRSZXGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C#CC#CC2=CN=CC=C2

1,4-Di(pyridin-3-yl)buta-1,3-diyne is an organic compound characterized by a butadiyne backbone substituted with two pyridine rings at the terminal positions. Its molecular formula is C₁₄H₁₀N₂, and it has a molecular weight of approximately 210.24 g/mol. The compound exhibits a white crystalline appearance and is known for its unique structural properties that contribute to its reactivity and potential applications in various fields, including organic synthesis and materials science .

Typical for conjugated diynes:

  • Oxidative Dimerization: This process can yield various oligomers or polymers depending on reaction conditions and the presence of catalysts.
  • Charge Transfer Complex Formation: The compound can form charge transfer complexes with electron donors such as tetramethyl-p-phenylenediamine, enhancing its electronic properties .
  • Cross-Coupling Reactions: Utilizing copper-catalyzed methods, 1,4-di(pyridin-3-yl)buta-1,3-diyne can engage in cross-coupling reactions with terminal alkynes to generate more complex structures .

The synthesis of 1,4-di(pyridin-3-yl)buta-1,3-diyne can be achieved through several methods:

  • Wittig Reaction: This method involves the reaction of chloromethylene(triphenyl)phosphine ylide with pyridinecarbaldehyde followed by elimination of hydrogen chloride.
  • Elimination Reactions: Starting from 2-methyl-4-(n-pyridyl)but-3-yn-2-ol intermediates, acetone elimination can yield the desired diyne.
  • Oxidative Coupling: The compound can also be synthesized via oxidative coupling reactions using metal catalysts like copper(I) iodide and nickel(II) chloride under controlled conditions .

1,4-Di(pyridin-3-yl)buta-1,3-diyne has several notable applications:

  • Material Science: It serves as a building block for constructing metal-organic frameworks due to its ability to coordinate with metal ions.
  • Organic Synthesis: The compound is utilized in synthesizing more complex organic molecules through various coupling reactions.
  • Electronics: Its unique electronic properties make it a candidate for applications in organic electronics and photonic devices .

Interaction studies involving 1,4-di(pyridin-3-yl)buta-1,3-diyne primarily focus on its role as a ligand in coordination complexes. These studies reveal how the compound interacts with different metal ions and other ligands to form stable complexes. The formation of charge transfer complexes also highlights its potential in electronic applications .

Several compounds share structural similarities with 1,4-di(pyridin-3-yl)buta-1,3-diyne. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1,4-Di(pyridin-2-yl)buta-1,3-diyneConjugated diyneDifferent substitution pattern on the pyridine
1,4-Di(pyridin-4-yl)buta-1,3-diyneConjugated diyneVariation in the position of pyridine rings
1,4-Bis(phenyl)buta-1,3-diyneConjugated diyneLacks nitrogen functionality
1,4-Di(alkylphenyl)buta-1,3-diyneConjugated diyneAlkyl substituents alter solubility and reactivity

The primary distinction of 1,4-di(pyridin-3-yl)buta-1,3-diyne lies in its nitrogen-containing heterocycles that enhance its coordination chemistry and biological activity potential compared to other similar compounds lacking such functional groups .

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

204.068748264 g/mol

Monoisotopic Mass

204.068748264 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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